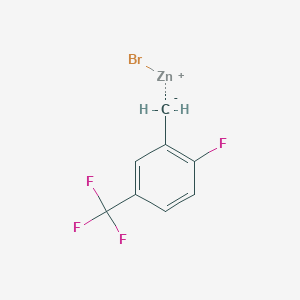
(2-Fluoro-5-(trifluoromethyl)benZyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (2-fluoro-5-(trifluoromethyl)benzyl) bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(2-fluoro-5-(trifluoromethyl)benzyl) bromide+Zn→(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
化学反応の分析
Types of Reactions
(2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a suitable ligand. The general conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Addition Reactions: These reactions typically occur with carbonyl compounds under mild conditions, often at room temperature.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide is widely used in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into molecules makes it a valuable reagent for the development of new materials with unique properties.
Biology and Medicine
In biological and medicinal chemistry, this compound is used to synthesize fluorinated analogs of bioactive molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and selectivity make it a key reagent in the manufacture of high-performance polymers and coatings.
作用機序
The mechanism by which (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in subsequent reactions. The presence of the fluorine and trifluoromethyl groups enhances the nucleophilicity and stability of the organozinc compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
類似化合物との比較
Similar Compounds
- (2-fluoro-5-(trifluoromethyl)benzyl)zinc chloride
- (2-methyl-5-(trifluoromethyl)benzyl)zinc chloride
Uniqueness
Compared to similar compounds, (2-fluoro-5-(trifluoromethyl)benzyl)zinc bromide offers unique reactivity due to the presence of the bromide ion, which can influence the reaction kinetics and selectivity. The trifluoromethyl group further enhances its stability and reactivity, making it a preferred choice in certain synthetic applications.
特性
分子式 |
C8H5BrF4Zn |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-methanidyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
YHPPJUVHEANLPB-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















